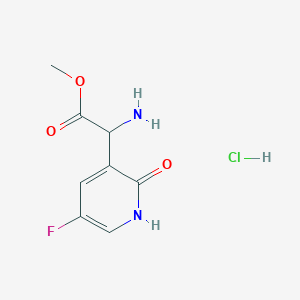

methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride is an organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and an amino group attached to a phenyl ring, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The resulting ester is then subjected to amination using an appropriate amine source under controlled temperature and pH conditions to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily by interacting with microtubules, which are essential components of the cell’s cytoskeleton. It binds to tubulin, inhibiting its polymerization and leading to mitotic arrest in cancer cells . This disruption of microtubule dynamics triggers apoptosis through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Another compound with a similar structure but different biological activity.

Thiophene derivatives: Compounds with a thiophene ring system that exhibit various pharmacological properties.

Uniqueness

Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interfere with tubulin polymerization sets it apart from other similar compounds, making it a valuable tool in cancer research.

Biological Activity

Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological properties, synthesis methods, and relevant research findings.

- Molecular Formula: C9H10ClFNO3

- Molar Mass: 235.64 g/mol

- CAS Number: 2089388-98-5

- IUPAC Name: (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride

The compound is characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, which contribute to its unique pharmacological properties.

Synthesis Methods

Several synthesis methods have been developed for this compound, often involving nucleophilic substitution reactions or condensation reactions with various reagents. For example, one method involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with methyl glycinate under acidic conditions to yield the target compound.

Biological Activity

Research indicates that methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties : In vitro studies have demonstrated that it can reduce pro-inflammatory cytokine production, suggesting a role in inflammatory conditions.

Case Study 1: Antitumor Activity

A study conducted on human breast cancer cell lines demonstrated that methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride inhibited cell proliferation by inducing apoptosis. The mechanism involved activation of caspase pathways and modulation of Bcl-2 family proteins, leading to enhanced cell death rates.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal injury, the compound was administered to cultured neurons. Results indicated a significant reduction in cell death and preservation of mitochondrial function, highlighting its potential as a neuroprotective agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride | C9H10ClFNO3 | Enantiomeric variation affecting biological activity |

| 4-Hydroxyphenylacetate | C8H8O3 | No fluorine substitution; simpler structure |

| Methyl 4-amino-3-fluorophenylacetate | C9H10ClFNO3 | Different substitution pattern affecting activity |

The structural differences influence their biological activities, with the fluorine atom and hydroxyl group in methyl (2R)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride enhancing its interaction with biological targets.

Properties

Molecular Formula |

C8H10ClFN2O3 |

|---|---|

Molecular Weight |

236.63 g/mol |

IUPAC Name |

methyl 2-amino-2-(5-fluoro-2-oxo-1H-pyridin-3-yl)acetate;hydrochloride |

InChI |

InChI=1S/C8H9FN2O3.ClH/c1-14-8(13)6(10)5-2-4(9)3-11-7(5)12;/h2-3,6H,10H2,1H3,(H,11,12);1H |

InChI Key |

CPGYZLBDDJJGOE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC(=CNC1=O)F)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.